3,4-Diaminobutanoic acid
CAS No.: 131530-16-0
VCID: VC21538852
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,4-Diaminobutanoic acid, also known as 3,4-diaminobutyric acid, is a non-natural amino acid with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.13 g/mol . This compound is of interest in various biochemical and pharmaceutical applications due to its unique chemical structure and potential biological activities. Synthesis MethodsThe synthesis of 3,4-diaminobutanoic acid and its derivatives can be achieved through various methods, including chemoenzymatic approaches. For instance, the synthesis of (R)-3,4-diaminobutanoic acid derivatives has been efficiently accomplished using enzymes, providing compounds with suitable orthogonal protection for solid-phase peptide synthesis . Research FindingsRecent studies have focused on the use of similar compounds in dendron structures for antibacterial applications. For example, guanidinylated dendrons, which are related to diaminobutanoic acid in terms of their positive charge and structural versatility, have shown promising antibacterial properties . These findings suggest that compounds with similar structural motifs could be explored further for their biological activities. |
---|---|
CAS No. | 131530-16-0 |
Product Name | 3,4-Diaminobutanoic acid |
Molecular Formula | C4H10N2O2 |
Molecular Weight | 118.13 g/mol |
IUPAC Name | 3,4-diaminobutanoic acid |
Standard InChI | InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) |
Standard InChIKey | XQKAYTBBWLDCBB-UHFFFAOYSA-N |
SMILES | C(C(CN)N)C(=O)O |
Canonical SMILES | C(C(CN)N)C(=O)O |
Synonyms | 3,4-Diaminobutanoicacid;131530-16-0;Butanoicacid,3,4-diamino-;3,4-DIAMINOBUTYRICACID;ACMC-1C6N2;SCHEMBL408226;CTK4B7356;MolPort-023-331-545;5843AA;ANW-63998;AKOS006283451;AK-57635;AM003809;KB-233940;TC-152743;FT-0648383;I14-37348 |
PubChem Compound | 14657827 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume